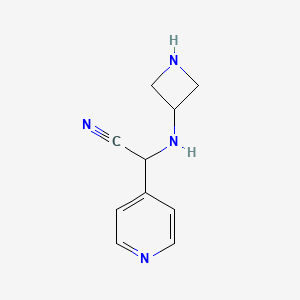
2-(Azetidin-3-ylamino)-2-(pyridin-4-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Azetidin-3-ylamino)-2-(pyridin-4-yl)acetonitrile is a chemical compound that features both azetidine and pyridine rings. Compounds containing these rings are often of interest due to their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-ylamino)-2-(pyridin-4-yl)acetonitrile typically involves the formation of the azetidine ring followed by its functionalization with a pyridine moiety. Common synthetic routes may include:
Cyclization reactions: to form the azetidine ring.
Nucleophilic substitution: to introduce the pyridine ring.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include:
Catalytic processes: to improve reaction efficiency.
Continuous flow synthesis: to enhance production rates.
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-3-ylamino)-2-(pyridin-4-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example:
Oxidation: Formation of nitriles or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of new substituted azetidine or pyridine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: As a potential therapeutic agent due to its biological activity.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 2-(Azetidin-3-ylamino)-2-(pyridin-4-yl)acetonitrile would depend on its specific biological target. Common mechanisms may include:
Binding to enzymes: Inhibiting or activating enzymatic activity.
Interacting with receptors: Modulating receptor signaling pathways.
Altering cellular processes: Affecting cell proliferation, apoptosis, or differentiation.
Comparison with Similar Compounds
Similar Compounds
2-(Azetidin-3-ylamino)-2-(pyridin-3-yl)acetonitrile: Similar structure but with a different position of the pyridine ring.
2-(Azetidin-3-ylamino)-2-(pyridin-2-yl)acetonitrile: Another positional isomer.
2-(Pyrrolidin-3-ylamino)-2-(pyridin-4-yl)acetonitrile: Contains a pyrrolidine ring instead of an azetidine ring.
Uniqueness
2-(Azetidin-3-ylamino)-2-(pyridin-4-yl)acetonitrile is unique due to its specific ring structure and functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C10H12N4 |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
2-(azetidin-3-ylamino)-2-pyridin-4-ylacetonitrile |
InChI |
InChI=1S/C10H12N4/c11-5-10(14-9-6-13-7-9)8-1-3-12-4-2-8/h1-4,9-10,13-14H,6-7H2 |
InChI Key |
HNZFJMLDHKKEEK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)NC(C#N)C2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



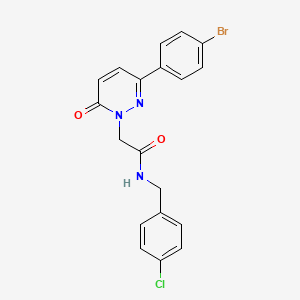
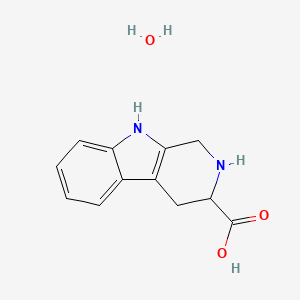
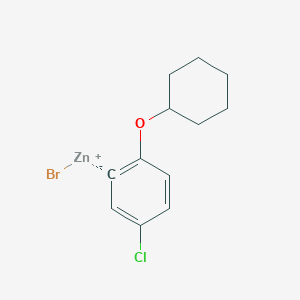
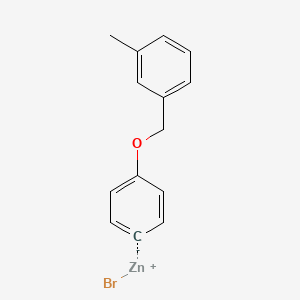
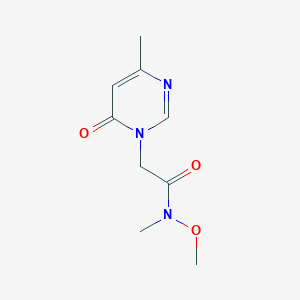
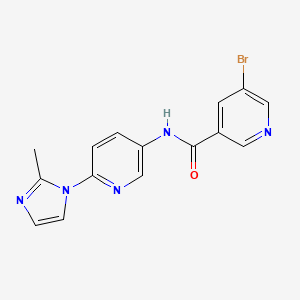
![N-(4-methoxyphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B14879240.png)
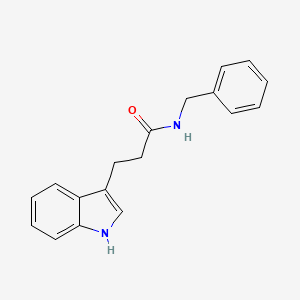

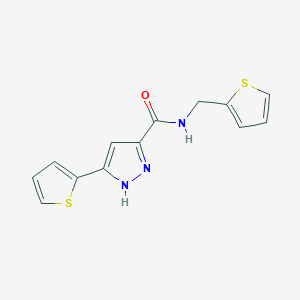
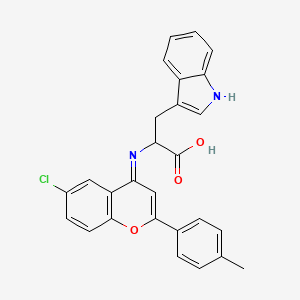
![6-amino-5-[2-(3,4-dimethoxyphenyl)ethyl]-7-(4-oxo-3,4-dihydroquinazolin-2-yl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B14879267.png)
![3-[2-(1H-indol-3-yl)ethyl]-2-thioxo-2,3-dihydro[1]benzothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B14879274.png)
